5beta-Cholan-24-oic acid, 12-oxo-, methyl ester
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Overview
Description
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester, also known as UDCA methyl ester, is a derivative of ursodeoxycholic acid (UDCA). UDCA methyl ester is a synthetic compound that has been developed as a potential therapeutic agent for various diseases.
Mechanism Of Action
The mechanism of action of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester is not fully understood. However, it has been suggested that 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester exerts its therapeutic effects by modulating various signaling pathways. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxification enzymes. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Biochemical And Physiological Effects
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been shown to have various biochemical and physiological effects. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been shown to reduce liver injury and inflammation in animal models of liver diseases. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders. In addition, 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Advantages And Limitations For Lab Experiments
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has several advantages for lab experiments. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester is a stable compound that can be easily synthesized in large quantities. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester is also relatively non-toxic and has low side effects. However, there are also limitations to the use of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester in lab experiments. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has poor solubility in water, which can limit its use in some experimental settings.
Future Directions
For the study of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester include the development of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester as a therapeutic agent, investigation of the mechanism of action, and improvement of synthesis methods and solubility.
Synthesis Methods
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester is synthesized by the reaction of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester with diazomethane. The reaction results in the substitution of the hydroxyl group at position 12 of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester with a methyl group, forming 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester. The synthesis method of 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been well-established, and the compound can be produced in large quantities.
Scientific Research Applications
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been studied extensively for its potential therapeutic effects in various diseases, including liver diseases, neurological disorders, and cancer. 5beta-Cholan-24-oic acid, 12-oxo-, methyl ester methyl ester has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic properties, which make it a promising therapeutic agent.
properties
CAS RN |
1173-30-4 |
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Product Name |
5beta-Cholan-24-oic acid, 12-oxo-, methyl ester |
Molecular Formula |
C25H40O3 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H40O3/c1-16(8-13-23(27)28-4)19-11-12-20-18-10-9-17-7-5-6-14-24(17,2)21(18)15-22(26)25(19,20)3/h16-21H,5-15H2,1-4H3/t16-,17+,18+,19-,20+,21+,24+,25-/m1/s1 |
InChI Key |
FELXMWLVJDZDPZ-MFKGMXCUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2CCC4C3(CCCC4)C)C |
synonyms |
12-Oxo-5β-cholan-24-oic acid methyl ester |
Origin of Product |
United States |
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